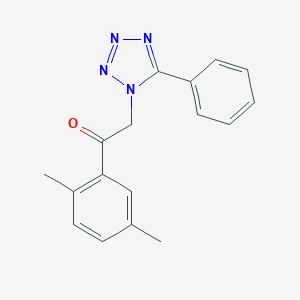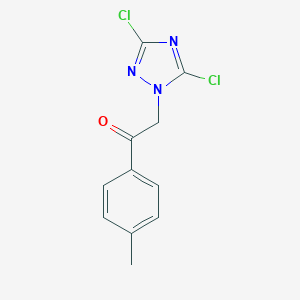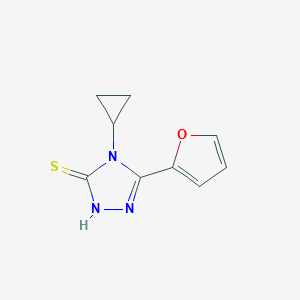
N-(3,4-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in signaling pathways involved in cell proliferation, differentiation, and survival. Overexpression or mutations in EGFR have been linked to various types of cancer, making EGFR inhibitors a promising target for cancer therapy.
Mechanism of Action
N-(3,4-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide is a reversible inhibitor of EGFR tyrosine kinase. It binds to the ATP-binding site of the kinase domain, preventing the transfer of phosphate groups from ATP to the tyrosine residues of EGFR. This inhibits the autophosphorylation of EGFR and downstream signaling pathways, leading to decreased cell proliferation and survival.
Biochemical and Physiological Effects
N-(3,4-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been shown to have potent anti-proliferative effects on cancer cells both in vitro and in vivo. It induces apoptosis and cell cycle arrest in cancer cells by inhibiting EGFR-mediated signaling pathways. N-(3,4-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has also been shown to inhibit angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis. In addition, N-(3,4-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-(3,4-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide is a well-characterized EGFR inhibitor that has been extensively studied in vitro and in vivo. It is a small molecule inhibitor that can be easily synthesized and purified. N-(3,4-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has high potency and selectivity for EGFR, making it a useful tool compound for studying the role of EGFR in various biological processes. However, N-(3,4-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has some limitations as a research tool. It is a reversible inhibitor and its effects may be transient, requiring continuous treatment to maintain inhibition. In addition, N-(3,4-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide may have off-target effects on other kinases, which should be taken into consideration when interpreting experimental results.
Future Directions
N-(3,4-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has shown promising results as a therapeutic agent for cancer treatment. However, its clinical application has been limited by the development of resistance and toxicity. Future research should focus on developing more potent and selective EGFR inhibitors that can overcome resistance and reduce toxicity. In addition, the combination of EGFR inhibitors with other targeted therapies or immunotherapies may improve treatment outcomes. Finally, the identification of biomarkers that can predict response to EGFR inhibitors may help to personalize cancer therapy and improve patient outcomes.
Synthesis Methods
N-(3,4-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide can be synthesized through a multi-step process starting from 3,4-dichloroaniline and 4-oxo-3(4H)-quinazoline. The first step involves the protection of the amino group of 3,4-dichloroaniline with a tert-butoxycarbonyl (Boc) group. The Boc-protected amine is then reacted with 4-oxo-3(4H)-quinazoline in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to form the desired product, N-(3,4-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide. The crude product can be purified by column chromatography to obtain a pure compound.
Scientific Research Applications
N-(3,4-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been extensively studied for its potential as a therapeutic agent for cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and head and neck cancer. N-(3,4-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide is also effective in blocking EGFR-mediated signaling pathways, leading to apoptosis and cell cycle arrest. In addition, N-(3,4-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been used as a tool compound in research to investigate the role of EGFR in various biological processes.
properties
Molecular Formula |
C17H13Cl2N3O2 |
|---|---|
Molecular Weight |
362.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C17H13Cl2N3O2/c18-13-6-5-11(9-14(13)19)21-16(23)7-8-22-10-20-15-4-2-1-3-12(15)17(22)24/h1-6,9-10H,7-8H2,(H,21,23) |
InChI Key |
AEJLIBFPRXTDDN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-phenylethanone](/img/structure/B277464.png)


![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-fluorophenyl)ethanone](/img/structure/B277468.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277471.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277473.png)

![N-(2,6-dichlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277477.png)

![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B277480.png)

![N-(4-bromo-2-fluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B277484.png)
